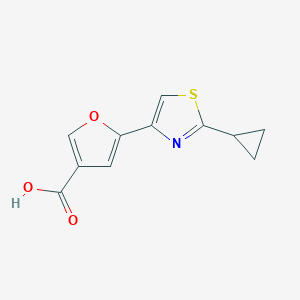![molecular formula C17H14I2O2 B13643202 (R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure. This compound features two iodine atoms and two hydroxyl groups, making it a valuable molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a spirobi[indene] precursor, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atoms or convert the hydroxyl groups to other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
科学研究应用
Chemistry
In chemistry, ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study specific biochemical pathways. Its ability to undergo various chemical transformations allows researchers to modify it for targeted applications, such as labeling or imaging studies.
Medicine
In medicine, derivatives of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol may be explored for their potential therapeutic properties. The compound’s reactivity and functional groups can be leveraged to design new drugs or diagnostic agents.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers or coatings. Its unique properties make it suitable for developing high-performance materials with specific characteristics.
作用机制
The mechanism of action of ®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. The iodine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A similar compound without the ®-configuration.
4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A compound with bromine atoms instead of iodine.
4,4’-Dichloro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: A compound with chlorine atoms instead of iodine.
Uniqueness
®-4,4’-Diiodo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its specific ®-configuration and the presence of iodine atoms. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs with different halogens or configurations.
属性
分子式 |
C17H14I2O2 |
|---|---|
分子量 |
504.10 g/mol |
IUPAC 名称 |
7,7'-diiodo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C17H14I2O2/c18-11-1-3-13(20)15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(21)16(10)17/h1-4,20-21H,5-8H2 |
InChI 键 |
RABBCBANGSZBLO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC3=C(C=CC(=C32)O)I)C4=C(C=CC(=C41)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


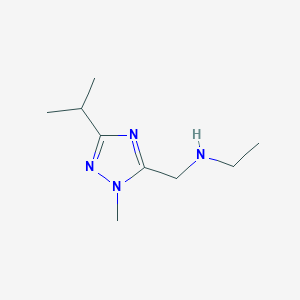
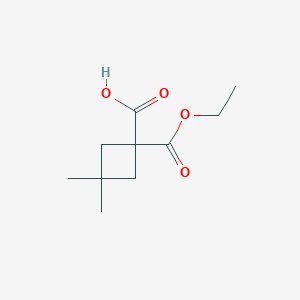
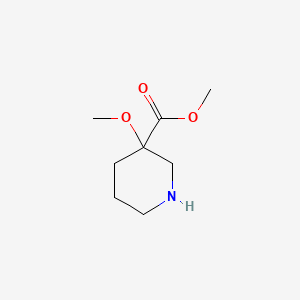
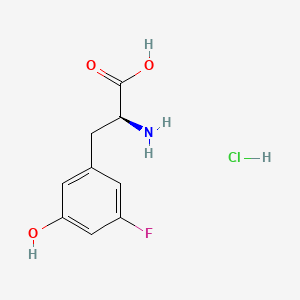


![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
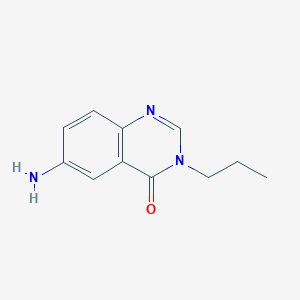

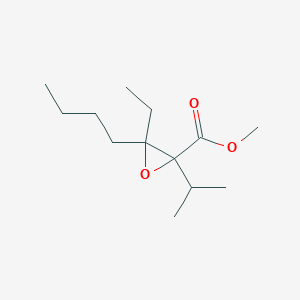
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)


